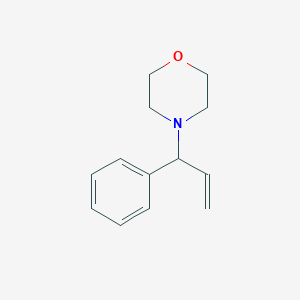![molecular formula C18H20 B14353795 1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene CAS No. 90173-57-2](/img/structure/B14353795.png)
1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with an ethenyl group, a methyl group, and a 1-(3-methylphenyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of catalysts.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions, elevated temperatures.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon), room temperature to moderate heating.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Cl2/FeCl3 for chlorination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Applications De Recherche Scientifique
1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to specific sites, altering the conformation or activity of the target molecules, and modulating biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethenyl-2-methylbenzene:
1-Ethenyl-4-methylbenzene:
1-Ethenyl-4-ethylbenzene: Contains an ethyl group instead of a methyl group on the benzene ring.
Uniqueness
1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene is unique due to the presence of the 1-(3-methylphenyl)ethyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90173-57-2 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
1-ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H20/c1-5-16-9-10-18(12-14(16)3)15(4)17-8-6-7-13(2)11-17/h5-12,15H,1H2,2-4H3 |
Clé InChI |
WQLRQADZJAZSRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C)C2=CC(=C(C=C2)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



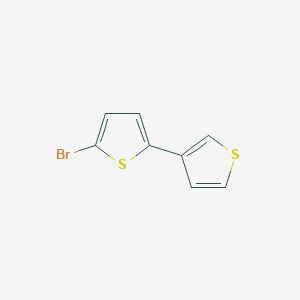
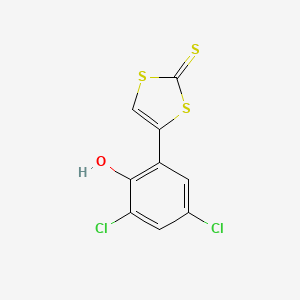
![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
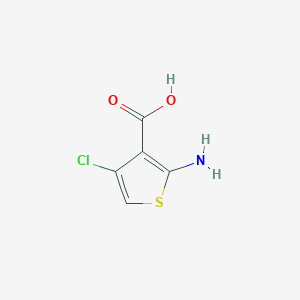
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
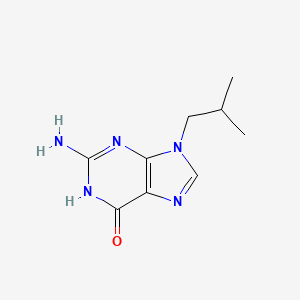
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)
